molecular formula C13H14N4O B1267512 1,3-Bis(4-Aminophenyl)urea CAS No. 4550-72-5

1,3-Bis(4-Aminophenyl)urea

Cat. No. B1267512
Key on ui cas rn: 4550-72-5
M. Wt: 242.28 g/mol
InChI Key: MAPWYRGGJSHAAU-UHFFFAOYSA-N
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Patent
US04035344

Procedure details

To a 1-liter, 3-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet tube extending below the liquid level and a reflux condenser with a nitrogen exit to a gas bubbler, was added 500 ml. of distilled water. After the water was de-oxygenated by bubbling nitrogen gas through it for three hours, 15 g. (0.25 mole) of a commercial pre-dried urea and 60 g. (0.554 mole) of purified p-phenylenediamine were added and the solution which formed was refluxed for about 72 hours under a nitrogen atmosphere. The diamine to urea mole ratio utilized was 2.22.
Name
Quantity
0.25 mol
Type
reactant
Reaction Step One
Quantity
0.554 mol
Type
reactant
Reaction Step Two
[Compound]
Name
diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([NH2:4])=[O:3].[CH:5]1[C:10]([NH2:11])=[CH:9][CH:8]=[C:7](N)[CH:6]=1>O>[CH:9]1[C:10]([NH2:11])=[CH:5][CH:6]=[C:7]([NH:1][C:2]([NH:4][C:7]2[CH:8]=[CH:9][C:10]([NH2:11])=[CH:5][CH:6]=2)=[O:3])[CH:8]=1

Inputs

Step One
Name
Quantity
0.25 mol
Type
reactant
Smiles
NC(=O)N
Step Two
Name
Quantity
0.554 mol
Type
reactant
Smiles
C1=CC(=CC=C1N)N
Step Three
Name
diamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 1-liter, 3-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet tube
ADDITION
Type
ADDITION
Details
was added 500 ml
CUSTOM
Type
CUSTOM
Details
by bubbling nitrogen gas through it for three hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the solution which formed
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for about 72 hours under a nitrogen atmosphere
Duration
72 h

Outcomes

Product
Name
Type
Smiles
C1=CC(=CC=C1N)NC(=O)NC2=CC=C(C=C2)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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